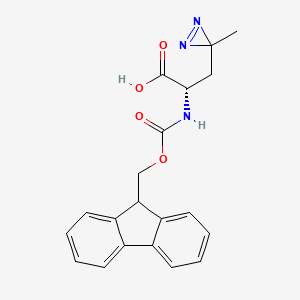

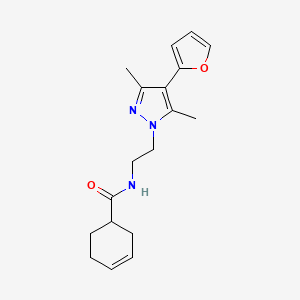

![molecular formula C18H19N3O3S B2471419 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide CAS No. 886924-47-6](/img/structure/B2471419.png)

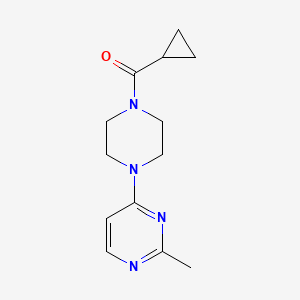

2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as ESI-09 and is a small molecule inhibitor of the Wnt/beta-catenin signaling pathway. The Wnt/beta-catenin pathway plays a critical role in the regulation of cell proliferation and differentiation, making it an attractive target for the development of new therapeutics.

Aplicaciones Científicas De Investigación

Synthesis and Electrophysiological Activity

Research has explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating that certain derivatives exhibit potent class III electrophysiological activity, comparable to known selective class III agents. This suggests a potential application in developing new treatments for cardiac arrhythmias (Morgan et al., 1990).

Antitumor Activity

Another area of research has focused on the discovery of farnesyltransferase inhibitors with potent preclinical antitumor activity. These studies highlight the synthesis of derivatives that demonstrate significant efficacy in tumor models, indicating potential applications in cancer therapy (Hunt et al., 2000).

Catalytic Systems for Synthesis

The development of novel catalytic systems for the synthesis of benzimidazoles at room temperature represents another scientific application. These catalytic systems efficiently catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes, offering a greener and more efficient method for producing benzimidazole derivatives (Khazaei et al., 2011).

Antimicrobial Studies

Research into the synthesis and antimicrobial activity of N-substituted derivatives of certain acetamides has revealed that these compounds exhibit moderate to significant activity against Gram-negative and Gram-positive bacteria. This underscores the potential for developing new antimicrobial agents (Khalid et al., 2016).

Propiedades

IUPAC Name |

2-(2-ethylsulfonylbenzimidazol-1-yl)-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-3-25(23,24)18-19-15-11-7-8-12-16(15)21(18)13-17(22)20(2)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOFQJQBWJEBTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

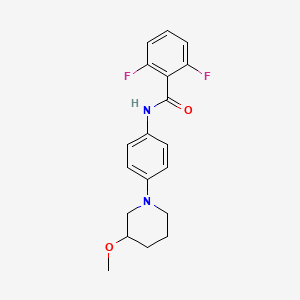

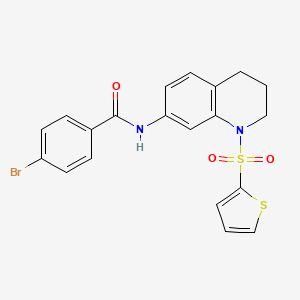

![4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide](/img/no-structure.png)

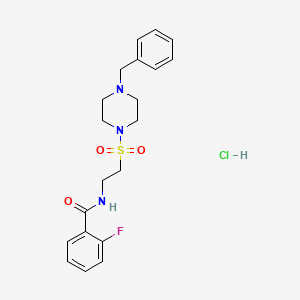

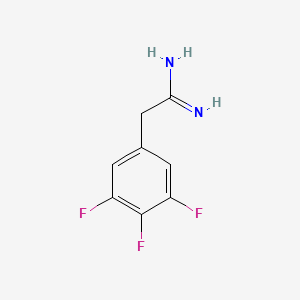

![4-Nitrobenzo[de]isochromene-1,3-dione](/img/structure/B2471345.png)

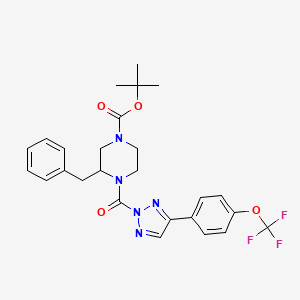

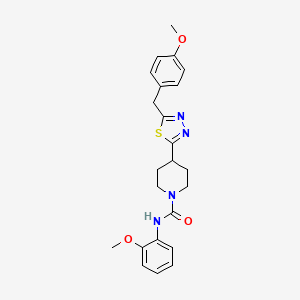

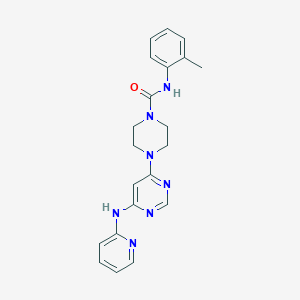

![(Z)-ethyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2471351.png)